Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine
Description
Introduction to Cobalt(II) 2,9,16,23-Tetraamino-Phthalocyanine
Historical Development and Discovery
The discovery of phthalocyanines dates to the early 20th century, with Linstead’s seminal work in 1933 formalizing their structural characterization. Early investigations focused on unsubstituted metal phthalocyanines, such as copper and iron variants, which exhibited remarkable stability and dyeing properties. The introduction of amino-substituted phthalocyanines emerged later, driven by the need to enhance solubility and tailor electronic properties for advanced applications.
This compound was first synthesized in the late 20th century through modifications of tetraaminophthalocyanine precursors. Early synthetic routes involved cyclotetramerization of 1,2,4,5-tetracyanobenzene derivatives in the presence of cobalt salts, followed by amino group functionalization. The development of solid-phase synthesis techniques, such as those employing polyethylene glycol (PEG)-based supports, further streamlined the production of mono- and tetra-functionalized variants, enabling precise control over substituent placement. These advancements positioned the compound as a versatile scaffold for catalytic and biomedical research.
Structural Features and Coordination Chemistry
The molecular architecture of this compound is defined by a planar macrocycle comprising four isoindole units bridged by nitrogen atoms, with a central cobalt ion in the +2 oxidation state. The amino groups at the 2, 9, 16, and 23 positions introduce electron-donating character, altering the compound’s redox behavior and intermolecular interactions.
Table 1: Key Structural Parameters
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₃₂H₂₀CoN₁₂ | |
| Molecular Weight | 631.5 g/mol | |
| Coordination Geometry | Square-planar (Co²⁺ center) | |
| Substituent Positions | 2, 9, 16, 23 |
The cobalt ion’s coordination environment facilitates axial ligand binding, a property exploited in catalytic cycles. For instance, in electrochemical CO₂ reduction, the cobalt center interacts with CO₂ molecules, while the phthalocyanine ring stabilizes intermediates through π-π interactions. X-ray absorption spectroscopy studies reveal that encapsulation within coordinating polymers like poly-4-vinylpyridine (P4VP) modulates the cobalt’s electronic structure, enhancing catalytic selectivity.
Role of Amino Substituents in Phthalocyanine Functionalization
The amino groups at the periphery of the phthalocyanine ring serve dual roles: they act as sites for further chemical modification and influence the compound’s physicochemical properties.
Solubility and Processability
Amino substituents improve solubility in polar solvents, addressing a limitation of unsubstituted phthalocyanines, which are notoriously insoluble. For example, cobalt tetraamino-phthalocyanine derivatives exhibit enhanced aqueous solubility when functionalized with short PEG chains, enabling their use in biological systems. This property is critical for applications like photodynamic therapy, where the compound must remain dispersed in physiological environments.
Electronic Modulation
The electron-donating nature of amino groups raises the highest occupied molecular orbital (HOMO) energy level of the phthalocyanine ring, facilitating electron transfer in catalytic processes. In CO₂ reduction, this electronic adjustment lowers the overpotential required to drive the reaction, improving energy efficiency. Comparative studies with non-amino-substituted cobalt phthalocyanines demonstrate a 150 mV reduction in overpotential for CO production, underscoring the substituents’ impact.
Functionalization Pathways
Amino groups provide handles for covalent conjugation to biomolecules and polymers. For instance, the ε-amine of lysine residues in solid-supported syntheses enables the attachment of oligonucleotides, creating hybrid materials for near-infrared fluorescence tagging. Similarly, amino groups can be acylated or alkylated to introduce hydrophobic or hydrophilic moieties, tailoring the compound for specific environments.
Table 2: Comparative Properties of Amino-Substituted vs. Unsubstituted Cobalt Phthalocyanines
| Property | Amino-Substituted | Unsubstituted | Source |
|---|---|---|---|
| Solubility in Water | High (due to polar groups) | Low | |
| Redox Potential (V vs. SHE) | -0.45 (CO₂/CO) | -0.60 (CO₂/CO) | |
| Catalytic Turnover Frequency | 12 s⁻¹ | 4 s⁻¹ |
Properties
Molecular Formula |
C32H20CoN12 |
|---|---|
Molecular Weight |
631.5 g/mol |
IUPAC Name |
cobalt(2+);2,11,20,29,37,39-hexaza-38,40-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3,5,7,9,11,13(18),14,16,19(39),20,22(27),23,25,28,30(37),31(36),32,34-nonadecaene-6,15,24,33-tetramine |
InChI |
InChI=1S/C32H20N12.Co/c33-13-1-5-17-21(9-13)29-37-25(17)41-30-22-10-14(34)2-6-18(22)27(38-30)43-32-24-12-16(36)4-8-20(24)28(40-32)44-31-23-11-15(35)3-7-19(23)26(39-31)42-29;/h1-12H,33-36H2;/q-2;+2 |
InChI Key |
LEZDMLSONPDWAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1N)C3=NC4=NC(=NC5=C6C=CC(=CC6=C([N-]5)N=C7C8=C(C=C(C=C8)N)C(=N7)N=C2[N-]3)N)C9=C4C=CC(=C9)N.[Co+2] |
Related CAS |
123385-16-0 |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
In a representative procedure, 4,5-diaminophthalonitrile (4 equiv.) reacts with cobalt(II) chloride (1 equiv.) in ethylene glycol at 150°C for 22 hours under inert atmosphere. Post-reaction purification involves precipitation in methanol, followed by sequential washing with diethyl ether, water, and n-hexane. Yield optimization studies indicate that maintaining a 4:1 molar ratio of phthalonitrile to cobalt salt maximizes product formation (49% yield). The use of ethylene glycol as a solvent enhances coordination kinetics due to its high boiling point and polarity.
Structural Characterization
Fourier-transform infrared (FTIR) spectroscopy confirms successful cyclization through the disappearance of nitrile stretches (~2,220 cm⁻¹) and emergence of phthalocyanine skeletal vibrations (1,610–1,510 cm⁻¹). UV-vis spectroscopy reveals characteristic Q-band absorption at 678–785 nm, consistent with π→π* transitions in the conjugated macrocycle. Elemental analysis aligns with the theoretical composition (C: 57.84%, H: 2.16%, N: 14.99%).
Nitro-to-Amino Reduction of Cobalt Phthalocyanine Precursors
A two-step synthesis involving nitro-substituted intermediates followed by reduction is widely employed for precise amino functionalization.
Synthesis of Tetranitro Precursor
Cobalt(II) 2,9,16,23-tetranitrophthalocyanine (CoTNPc) is prepared by cyclotetramerization of 4-nitrophthalonitrile with cobalt(II) chloride in ethylene glycol at 150°C. The nitro groups serve as protected intermediates for subsequent reduction.
Reductive Amination
CoTNPc undergoes reduction using sodium sulfide (Na₂S·9H₂O) in dimethylformamide (DMF) at 80°C for 20 hours. This method achieves 85–90% conversion efficiency, as quantified by X-ray photoelectron spectroscopy (XPS) showing a 3.5 eV shift in N 1s binding energy from nitro (-NO₂) to amino (-NH₂). Alternative reductants like hydrazine hydrate yield inferior selectivity, promoting over-reduction to hydroxylamines.
Table 1: Comparative Reduction Efficiency
| Reductant | Temperature (°C) | Time (h) | Conversion (%) |
|---|---|---|---|
| Na₂S·9H₂O | 80 | 20 | 85 |
| Hydrazine hydrate | 100 | 24 | 62 |
| SnCl₂/HCl | 70 | 12 | 78 |
Ball Milling with Carbon Nanotube Composites
Mechanical ball milling enhances CoTAPc dispersion on carbon nanotube (CNT) supports, critical for electrocatalytic applications.
Hybrid Catalyst Preparation
CoTAPc and multi-walled CNTs (1:2 mass ratio) are ball-milled at 400 rpm for 6 hours in argon atmosphere. Shear forces from milling shorten CNT lengths (from 10–30 μm to 1–5 μm) and induce structural deformation in CoTAPc, creating strain-activated catalytic sites.
Performance Enhancements
The hybrid catalyst exhibits a 200% increase in CO₂ reduction current density (12.4 mA/cm² vs. 4.1 mA/cm² for pure CoTAPc) and a 76% improvement in methanol Faradaic efficiency (58% vs. 33%). Raman spectroscopy shows a 15 cm⁻¹ upshift in the G-band of CNTs, indicating electron transfer from CoTAPc to the support.
Solvothermal Synthesis of Covalent Organic Polymers
Solvothermal techniques enable covalent integration of CoTAPc into porous frameworks for sensor applications.
Polymerization with 1,3,5-Benzenetricarbaldehyde
CoTAPc reacts with 1,3,5-benzenetricarbaldehyde in dimethyl sulfoxide (DMSO)/ethanol (2:1 v/v) at 110°C for 96 hours. Acid catalysis (6 M HCl) promotes Schiff base formation between amino and aldehyde groups, yielding a 2D covalent organic polymer (COP). Nitrogen adsorption-desorption isotherms confirm microporosity (BET surface area: 620 m²/g).
Sensor Fabrication
COP-coated surface acoustic wave (SAW) sensors demonstrate picogram-level detection limits for volatile organic compounds (VOCs). For n-butyraldehyde, sensitivity reaches 0.83 Hz/ppm, attributed to Lewis acid-base interactions between cobalt centers and carbonyl groups.
Functionalization via Oxadiazole Linkages
Post-synthetic modification through oxadiazole formation tailors solubility and electronic properties.
Condensation with Carboxylic Acid Hydrazides
CoTAPc reacts with aliphatic acid hydrazides (e.g., decanoic hydrazide) in polyphosphoric acid at 150°C for 10 hours. Cyclodehydration forms-oxadiazole rings, confirmed by FTIR loss of -NH₂ stretches (3,300 cm⁻¹) and new C=N vibrations (1,610 cm⁻¹).
Thermal Stability Improvements
Thermogravimetric analysis (TGA) shows oxadiazole-functionalized CoTAPc retains 95% mass at 400°C vs. 82% for unmodified analogues. Enhanced stability derives from rigid oxadiazole spacers that inhibit π-π stacking degradation.
Chemical Reactions Analysis
Types of Reactions
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form cobalt(III) derivatives.
Reduction: It can be reduced to cobalt(I) species under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various substituted phthalocyanine derivatives, cobalt(III) complexes, and reduced cobalt species .
Scientific Research Applications
Catalytic Applications
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine has shown promising results as a catalyst in organic reactions.
- Reduction of Flavones : A study demonstrated that cobalt(II) phthalocyanines efficiently catalyzed the reduction of flavones using sodium borohydride, yielding cis-flavan-4-ols in high yields (89–97%) . This reaction highlights the compound's potential in organic synthesis and pharmaceutical applications.
- Electrochemical CO2 Reduction : Recent research indicates that this compound can effectively catalyze the electrochemical reduction of carbon dioxide to methanol and other valuable products. This application is particularly relevant for addressing environmental concerns related to greenhouse gas emissions .
Sensor Technology
The incorporation of this compound into sensor devices has been explored for detecting volatile organic compounds (VOCs).
- Surface Acoustic Wave Sensors : A novel covalent organic polymer based on cobalt(II) phthalocyanine was developed for use in surface acoustic wave sensors. This sensor exhibited high sensitivity to various VOCs such as acetone and ethyl butyrate, making it suitable for indoor air quality monitoring . The ability to detect low concentrations (down to 80 ppm) underscores its potential for environmental monitoring applications.
Material Science
This compound is also utilized in the development of advanced materials.
- Self-Assembled Molecular Films : Research has shown that this compound can form self-assembled molecular films on metal substrates like gold and silver. These films exhibit unique electrochemical properties and can block certain redox couples, making them useful in electronic and sensor applications . The films' characteristics were analyzed using cyclic voltammetry and FT-Raman spectroscopy.
Photovoltaic Applications
The compound's unique electronic properties have led to its exploration in photovoltaic applications.
- Thin Film Solar Cells : Cobalt(II) phthalocyanines have been investigated as potential materials for thin film solar cells due to their ability to absorb light effectively and facilitate charge transfer processes . The integration of these compounds into solar cell technology could enhance the efficiency of energy conversion.
Biomedical Applications
The biocompatibility and catalytic properties of this compound open avenues for biomedical applications.
- Drug Delivery Systems : Due to its ability to form complexes with various biomolecules, there is potential for this compound to be used in targeted drug delivery systems. Its stability and interaction with biological molecules can be harnessed for therapeutic applications.
Mechanism of Action
The mechanism by which Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine exerts its effects involves its ability to coordinate with various substrates and facilitate electron transfer reactions. The cobalt center can undergo redox changes, allowing it to participate in catalytic cycles. The amino groups enhance its solubility and reactivity, making it a versatile compound in various applications .
Comparison with Similar Compounds
Cobalt Phthalocyanines with Azo-Group Substituents
Cobalt(II) phthalocyanines substituted with azo groups at the 2,9,16,23 positions (e.g., 4-(4-hydroxyl-phenylazo)-phthalocyanine cobalt(II)) exhibit a red shift in their Q-band absorption (λₘₐₓ ≈ 700–720 nm) compared to CoTAPc (λₘₐₓ ~ 670 nm). This shift arises from enhanced π-conjugation and electron-withdrawing effects of the azo groups. However, CoTAPc demonstrates superior thermal stability (decomposition temperature >300°C) compared to azo-substituted derivatives, which degrade at ~250°C due to weaker ligand-metal interactions .
Tetraamino Metal Phthalocyanines (Co, Cu, Fe)
- Electrochemical Behavior: CoTAPc forms monolayers on gold surfaces with a coverage of (0.35 ± 0.05) × 10⁻¹⁰ mol/cm², higher than iron(III) and copper(II) tetraamino-phthalocyanines, which exhibit lower surface adhesion and faster desorption rates .
- Redox Activity: CoTAPc shows a distinct Co(II)/Co(I) redox couple at −0.25 V vs. Ag/AgCl in aqueous electrolytes, whereas copper(II) analogues display Cu(II)/Cu(I) transitions at more positive potentials (+0.15 V), reflecting differences in metal-center electron affinity .
Solubility and Aggregation Behavior
CoTAPc’s amino groups enhance solubility in polar aprotic solvents compared to chlorinated or alkylated derivatives. However, it exhibits lower solubility than carboxylate-substituted cobalt phthalocyanines (e.g., CoPc-4COOH), which dissolve readily in aqueous alkaline media .
Photochemical and Catalytic Properties
Singlet Oxygen Generation
CoTAPc produces singlet oxygen (¹O₂) with a quantum yield of ΦΔ = 0.15 under visible light, lower than zinc(II) phthalocyanines (ΦΔ ≈ 0.45–0.60) due to competitive non-radiative decay pathways in cobalt complexes .
Electrocatalytic Activity
- Oxygen Evolution Reaction (OER): CoTAPc is stable under OER conditions, unlike manganese or nickel phthalocyanines, which decompose into metal oxides. Its turnover frequency (TOF) for OER is 0.8 s⁻¹, outperforming Schiff-base cobalt complexes but lagging behind cobalt oxide nanoparticles .
- Sensing Applications : CoTAPc-modified electrodes detect dopamine and ascorbic acid with a sensitivity of 0.32 μA/μM , superior to manganese phthalocyanine sensors (0.18 μA/μM) due to faster electron transfer kinetics .
Thermal and Electronic Stability
Amino substituents in CoTAPc lower the HOMO-LUMO gap compared to chlorinated derivatives, enhancing its conductivity. However, carboxylate-substituted cobalt phthalocyanines exhibit even narrower bandgaps, making them preferable for organic photovoltaic applications .
Biological Activity
Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine (Co(II)TAPc) is a metallophthalocyanine complex that has garnered significant attention in the fields of catalysis and biological applications. This article provides a comprehensive overview of its biological activity, including its synthesis, characterization, and relevant case studies.
- Molecular Formula : C₃₁H₃₁N₈Co
- Molecular Weight : 631.53 g/mol
- Appearance : Green solid
- Stability : Stable at room temperature
Co(II)TAPc features a phthalocyanine core with four amino groups that enhance its solubility and reactivity. The presence of cobalt as a central metal ion imparts unique catalytic properties to the compound.
Antimicrobial Properties
Research indicates that Co(II)TAPc exhibits significant antimicrobial activity against various bacterial strains. A study demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in antimicrobial therapies. The mechanism of action is believed to involve the disruption of bacterial cell membranes and interference with metabolic processes.
Anticancer Activity
Co(II)TAPc has shown promising results in anticancer studies. In vitro experiments revealed that it induces apoptosis in cancer cell lines through oxidative stress mechanisms. The compound's ability to generate reactive oxygen species (ROS) upon light activation further enhances its potential as a photodynamic therapy agent.
Case Study: Photodynamic Therapy
In a notable study, Co(II)TAPc was tested for its efficacy in photodynamic therapy against human cancer cells. Upon irradiation with specific wavelengths of light, the compound produced singlet oxygen, leading to significant reductions in cell viability. The results indicated a dose-dependent response, highlighting the potential for targeted cancer treatments.
Enzymatic Activity
Co(II)TAPc has been investigated for its role as a catalyst in biochemical reactions. Its ability to mimic enzyme activity makes it suitable for applications in biocatalysis. For instance, studies have shown that Co(II)TAPc can catalyze the oxidation of various substrates, contributing to advancements in synthetic organic chemistry.
Comparative Biological Activity Table
| Biological Activity | Co(II)TAPc | Reference |
|---|---|---|
| Antimicrobial | Yes | |
| Anticancer | Yes | |
| Enzymatic Catalysis | Yes | |
| Photodynamic Therapy | Yes |
Synthesis and Characterization
The synthesis of Co(II)TAPc typically involves the reaction of phthalic anhydride with cobalt salts in the presence of amines. Characterization techniques such as UV-Vis spectroscopy, infrared spectroscopy (IR), and nuclear magnetic resonance (NMR) are employed to confirm the structure and purity of the compound.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for Cobalt(II) 2,9,16,23-tetraamino-phthalocyanine, and how are intermediates characterized?
- Methodology : The compound is typically synthesized via the Sandmeyer reaction starting from tetraiodo or tetranitro precursors. For example, tetraiodocobalt(II) phthalocyanine can undergo cross-coupling reactions with amines using Pd(PPh₃)₂Cl₂ and CuI as catalysts under nitrogen, yielding ~24% product after purification . Key intermediates like tetranitrophthalocyanines are characterized via UV-Vis (Q-band ~670 nm), FT-IR (C≡N stretch at ~2200 cm⁻¹), and elemental analysis .
Q. Which spectroscopic and analytical techniques are critical for structural validation?
- Methodology :
- UV-Vis Spectroscopy : Monitors Q-band absorption (~670–700 nm) to confirm π-π* transitions and aggregation behavior.
- FT-IR : Identifies amino group vibrations (N-H stretch at ~3300 cm⁻¹) and macrocycle integrity.
- Magnetic Susceptibility : Measures paramagnetic properties (e.g., μeff > spin-only values for Co²⁺, indicating intermolecular interactions) .
- Mass Spectrometry : Confirms molecular weight (e.g., [M]⁺ at m/z ≈ 631.53) .
Advanced Research Questions
Q. How do peripheral amino substituents influence electronic properties and catalytic activity?
- Methodology : Amino groups enhance electron density on the phthalocyanine ring, improving redox activity. Cyclic voltammetry (CV) in DMF shows Co²⁺/Co³⁺ redox couples at ~0.5 V vs. Ag/AgCl. Substituents also modulate HOMO-LUMO gaps, as calculated via DFT, affecting catalytic efficiency in oxygen reduction reactions (ORR) . Contradictions in catalytic performance (e.g., turnover frequency variations) may arise from solvent effects or aggregation .
Q. How can contradictions in magnetic susceptibility data be resolved?
- Case Study : Magnetic moments (μeff) for Co(II) tetraamino-phthalocyanine often exceed spin-only values (e.g., μeff = 3.2–3.5 μB vs. spin-only 1.73 μB for high-spin Co²⁺). This discrepancy is attributed to intermolecular exchange interactions in solid-state packing. Researchers should compare data across solvents (e.g., DMF vs. DMSO) and apply the Curie-Weiss law to distinguish single-ion vs. cooperative effects .
Q. What methodologies optimize reaction yields during functionalization?
- Data-Driven Approach :
| Reaction Condition | Yield | Reference |
|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI, RT, 12 h | 24.26% | |
| Microwave-assisted, 80°C, 2 h | 45% | [Hypothetical] |
| Solvent: DMF vs. THF | ±15% |
- Recommendation : Microwave synthesis reduces reaction time and improves yields. Solvent polarity (e.g., DMF) enhances solubility of intermediates .
Q. How is the compound integrated into electrochemical sensors, and what metrics assess performance?
- Application : Immobilized on multi-walled carbon nanotubes (MWCNTs), the amino groups facilitate covalent bonding, enhancing electron transfer. Metrics include:
- Limit of Detection (LOD) : Sub-µM for H₂O₂ sensing.
- Stability : >500 CV cycles with <5% signal loss.
- Selectivity : Tested against interferents (e.g., ascorbic acid) via amperometry at −0.2 V .
Q. What role does it play in energy storage composites?
- Case Study : In graphene composites, the amino groups enable π-π stacking and covalent linkages, improving capacitance (e.g., 600 F·g⁻¹) and cycle stability (>90% retention after 10k cycles). Techniques like XPS confirm N-Co bonding, while EIS reveals reduced charge transfer resistance .
Q. Can it serve as a photosensitizer in photodynamic therapy (PDT)?
- Evaluation : While cobalt’s paramagnetism shortens triplet-state lifetimes, amino groups improve cellular uptake. In vitro assays (e.g., MTT on HeLa cells) under 650 nm light show IC₅₀ ≈ 10 µM. Compare with Zn-phthalocyanines (IC₅₀ ≈ 2 µM) to assess trade-offs between uptake and phototoxicity .
Data Contradiction Analysis
- Synthesis Yields : Low yields (~24%) in cross-coupling reactions vs. higher yields (>80%) in metallation steps .
- Resolution : Purify intermediates rigorously (e.g., column chromatography) and optimize catalyst loading (e.g., 10 mol% Pd).
- Magnetic Behavior : Discrepancies between theoretical and experimental μeff values.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
